![molecular formula C23H17FN4O3 B2433602 N-(2-carbamoylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 946252-32-0](/img/structure/B2433602.png)
N-(2-carbamoylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Description
N-(2-carbamoylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C23H17FN4O3 and its molecular weight is 416.412. The purity is usually 95%.
BenchChem offers high-quality N-(2-carbamoylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-carbamoylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry and Drug Development
This compound exhibits interesting properties that make it relevant for drug discovery and development:
- GPR40 Agonist : Research has identified this compound as a GPR40 full agonist, which means it activates the GPR40 receptor. GPR40 is involved in glucose homeostasis and insulin secretion, making it a potential target for diabetes treatment .
Organic Synthesis and Mechanistic Studies
The structural features of this compound have implications for organic synthesis and mechanistic investigations:
- Steric Effects and Solvolysis : Under alkaline conditions, the amide group in this compound facilitates intramolecular nucleophilic participation, overcoming steric resistance during ester carbonyl group addition. The N-methyl substitution affects the rate of rearrangement from ester to imide and significantly increases imide solvolysis. This highlights the importance of undissociated hydroxy-groups near enzyme active sites .
Spectroscopy and Molecular Dynamics
Understanding the vibrational properties and behavior of this compound is crucial for various applications:
- Hydrated Cluster Spectroscopy : Researchers have studied jet-cooled singly hydrated clusters of this compound using ionization-loss stimulated Raman spectroscopy. These studies provide insights into its vibrational modes and interactions with water molecules .
Computational Chemistry and Molecular Modeling
Computational methods play a vital role in predicting properties and behavior:
- Density Functional Calculations : Researchers have employed density functional theory (DFT) calculations to understand the parent compound’s electronic structure, energetics, and reactivity. These insights aid in drug design and optimization .
Enzymology and Biochemistry
Considering the compound’s interactions with enzymes and biological systems:
- General Acid-Catalyzed Hydrolysis : The mechanism of imide hydrolysis involves general acid-catalyzed attack by hydroxide ions, emphasizing the role of undissociated hydroxy-groups near enzyme active sites. This has implications for enzyme kinetics and substrate specificity .
Pharmacology and Therapeutic Potential
While more research is needed, the compound’s GPR40 agonist activity suggests potential therapeutic applications:
- Diabetes Treatment : Targeting GPR40 may lead to novel antidiabetic drugs. Investigating this compound’s effects on insulin secretion and glucose regulation could be promising .
properties
IUPAC Name |
N-(2-carbamoylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN4O3/c24-16-9-7-14(8-10-16)13-28-21-15(4-3-11-26-21)12-18(23(28)31)22(30)27-19-6-2-1-5-17(19)20(25)29/h1-12H,13H2,(H2,25,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUWSFODGZCHIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide |
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